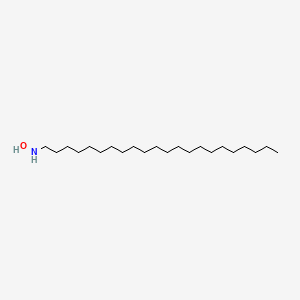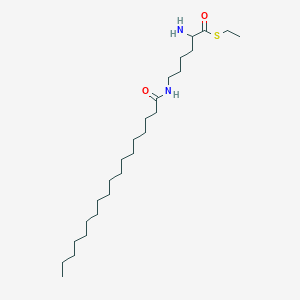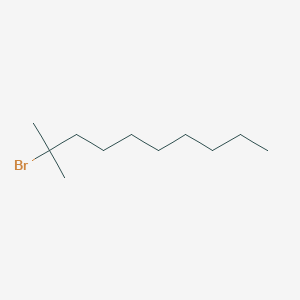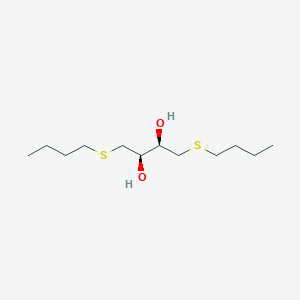
N-Hydroxydocosan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxydocosan-1-amine is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a long-chain amine This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxydocosan-1-amine typically involves the hydroxylation of docosan-1-amine. One common method is the reaction of docosan-1-amine with hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxydocosan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced back to docosan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Docosan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hydroxydocosan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including surfactants and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of proteins and peptides.
Medicine: Research is ongoing into its potential use as a drug intermediate or as a functional group in drug design.
Industry: It is used in the production of specialty chemicals, including lubricants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-Hydroxydocosan-1-amine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can modify proteins and peptides by forming stable covalent bonds, potentially altering their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyhexadecan-1-amine: Similar structure but with a shorter carbon chain.
N-Hydroxyoctadecan-1-amine: Similar structure with an intermediate carbon chain length.
N-Hydroxyarachidic-1-amine: Similar structure with a slightly longer carbon chain.
Uniqueness
N-Hydroxydocosan-1-amine is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This long chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs. Its specific structure makes it suitable for applications requiring long-chain amines, such as in the production of surfactants and lubricants.
Propriétés
Numéro CAS |
396714-68-4 |
|---|---|
Formule moléculaire |
C22H47NO |
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
N-docosylhydroxylamine |
InChI |
InChI=1S/C22H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h23-24H,2-22H2,1H3 |
Clé InChI |
NHTVOQHORQUDKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)

![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)

![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)


